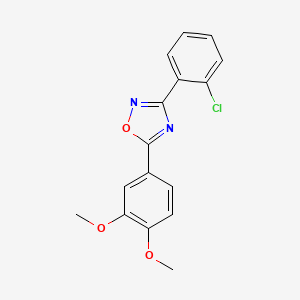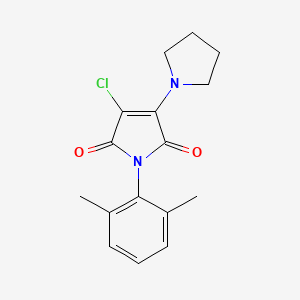
3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione, also known as CPDD, is a synthetic compound with potential therapeutic applications. It belongs to the class of pyrrole-based compounds and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione is not fully understood. However, it has been shown to interact with the GABA receptor and the dopamine transporter. 3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and alleviate pain. 3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied for its pharmacological properties. However, 3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione has some limitations. It has been shown to have low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione. One area of interest is the development of more efficient synthesis methods for 3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione. Another area of interest is the investigation of 3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione's potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione and its potential therapeutic applications.
Méthodes De Synthèse
3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2,6-dimethylphenylhydrazine with 3-chloro-1,2-dioxo-4-pyrrolidinecarboxylic acid in the presence of a dehydrating agent. The resulting product is then purified to obtain 3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione.
Applications De Recherche Scientifique
3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. 3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione has also been studied for its potential use in the treatment of neurodegenerative diseases and as an antipsychotic agent.
Propriétés
IUPAC Name |
3-chloro-1-(2,6-dimethylphenyl)-4-pyrrolidin-1-ylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-6-5-7-11(2)13(10)19-15(20)12(17)14(16(19)21)18-8-3-4-9-18/h5-7H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLHRXKHDJYNCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C(=C(C2=O)Cl)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198676 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


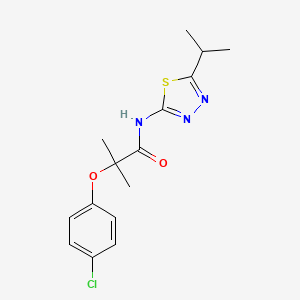
![ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5877578.png)
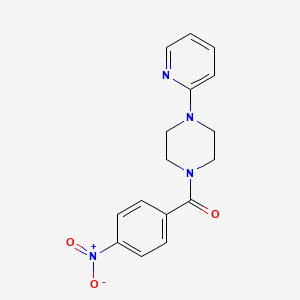
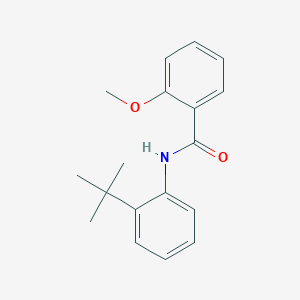

![3,4-dimethoxybenzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5877605.png)
![6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5877610.png)

![4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5877623.png)
![N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide](/img/structure/B5877628.png)
![N-[4-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5877629.png)
